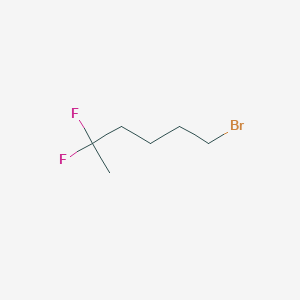

1-Bromo-5,5-difluorohexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-5,5-difluorohexane is an organobromine compound with the molecular formula C6H11BrF2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The presence of both bromine and fluorine atoms in its structure makes it a valuable intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-5,5-difluorohexane can be synthesized through the bromination of 5,5-difluorohexane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-5,5-difluorohexane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Grignard Reactions: It can form Grignard reagents when reacted with magnesium (Mg) in anhydrous ether, which can then be used in further organic synthesis.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Grignard Reagent Formation: Magnesium turnings in dry ether.

Major Products:

Substitution Reactions: Depending on the nucleophile, products such as 5,5-difluorohexanol, 5,5-difluorohexanenitrile, or 5,5-difluorohexylamine can be formed.

Elimination Reactions: Formation of 5,5-difluorohexene.

Grignard Reactions: Formation of 5,5-difluorohexylmagnesium bromide.

Aplicaciones Científicas De Investigación

1-Bromo-5,5-difluorohexane has several scientific research applications, including:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: It is used in the preparation of fluorinated polymers and materials with unique properties.

Medicinal Chemistry: It serves as a building block in the synthesis of biologically active molecules and potential drug candidates.

Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mecanismo De Acción

The mechanism of action of 1-bromo-5,5-difluorohexane in chemical reactions involves the reactivity of the bromine and fluorine atoms. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electronic properties of the molecule.

Comparación Con Compuestos Similares

- 1-Bromo-1,1-difluorohexane

- 1-Bromo-2,2-difluorohexane

- 1-Bromo-3,3-difluorohexane

Comparison: 1-Bromo-5,5-difluorohexane is unique due to the positioning of the fluorine atoms at the terminal carbon. This positioning affects its reactivity and the types of reactions it can undergo compared to other similar compounds where the fluorine atoms are located at different positions. The presence of fluorine atoms at the terminal carbon also influences the compound’s physical properties, such as boiling point and solubility.

Actividad Biológica

1-Bromo-5,5-difluorohexane (CAS Number: 126844321) is a halogenated organic compound with notable biological activity. Its structure, comprising a bromine atom and two fluorine atoms attached to a hexane backbone, suggests potential interactions with biological systems. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C6H11BrF2 and a molecular weight of approximately 201.06 g/mol. Its chemical structure is characterized by the presence of halogen substituents that can influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁BrF₂ |

| Molecular Weight | 201.06 g/mol |

| Boiling Point | Not available |

| Solubility | Moderate |

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit antimicrobial properties. A study evaluated various brominated compounds for their efficacy against bacterial strains. Results showed that compounds with fluorinated substituents demonstrated enhanced activity against Gram-positive bacteria due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .

The cytotoxic effects of this compound were assessed in several cancer cell lines. In vitro studies demonstrated that the compound induced apoptosis in human cancer cells by activating caspase pathways and generating reactive oxygen species (ROS) which led to oxidative stress . The structure-activity relationship (SAR) analysis revealed that the presence of fluorine atoms significantly increases the compound's lipophilicity, facilitating cellular uptake and enhancing cytotoxic effects.

Case Studies

- Study on Cancer Cell Lines : A study conducted on various human cancer cell lines reported an IC50 value of approximately 12 µM for this compound in inducing apoptosis in breast cancer cells. The mechanism was linked to mitochondrial dysfunction and subsequent activation of caspase-3 and caspase-9 pathways .

- Neurotoxicity Assessment : Another investigation focused on the neurotoxic effects of halogenated hydrocarbons found that exposure to this compound resulted in significant neurobehavioral changes in animal models. The study highlighted alterations in neurotransmitter levels, particularly dopamine and serotonin, suggesting potential implications for neurological health .

Safety and Toxicological Profile

Toxicological evaluations indicate that while this compound exhibits promising biological activity, it also poses risks related to toxicity. Acute exposure has been associated with respiratory irritation and skin sensitization. Long-term exposure studies are necessary to fully understand its chronic toxicity profile.

Propiedades

IUPAC Name |

1-bromo-5,5-difluorohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrF2/c1-6(8,9)4-2-3-5-7/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIYDWGRRIHVAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCBr)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.